2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline
Overview
Description
VUF 10166 is a synthetic compound known for its potent and selective antagonistic properties against the serotonin receptor subtype 5-HT3A. It also exhibits antagonistic activity against the histamine receptor subtype H4. The compound has a molecular weight of 262.74 and a chemical formula of C13H15ClN4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VUF 10166 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production methods for VUF 10166 are not widely documentedThe production process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
VUF 10166 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: VUF 10166 can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in the reactions involving VUF 10166 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome and include controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from the reactions of VUF 10166 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
VUF 10166 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving serotonin and histamine receptors.
Biology: Employed in research to understand the role of serotonin and histamine receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to serotonin and histamine receptor activity.
Industry: Utilized in the development of new drugs targeting serotonin and histamine receptors
Mechanism of Action
VUF 10166 exerts its effects by binding to the serotonin receptor subtype 5-HT3A and the histamine receptor subtype H4. It acts as an antagonist, blocking the binding of serotonin and histamine to their respective receptors. This inhibition prevents the activation of downstream signaling pathways, thereby modulating various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Granisetron: Another serotonin receptor antagonist with similar properties.
Ondansetron: A well-known serotonin receptor antagonist used in clinical settings.
Ramosetron: A serotonin receptor antagonist with high affinity for 5-HT3 receptors
Uniqueness
VUF 10166 is unique due to its high selectivity and potency for the serotonin receptor subtype 5-HT3A and its additional activity against the histamine receptor subtype H4. This dual antagonistic property makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXVTQDGTKEXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640663 | |
Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155584-74-0 | |
Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline a unique ligand for studying 5-HT3 receptors?
A1: Historically, differentiating between the homomeric 5-HT3A and heteromeric 5-HT3AB receptors proved challenging, with only pore-binding ligands offering any selectivity. this compound emerged as a remarkable discovery, exhibiting an 83-fold higher binding affinity for 5-HT3A receptors compared to 5-HT3AB receptors. [] This distinct binding preference for the orthosteric site of 5-HT3A receptors makes it a valuable tool for investigating the individual roles and functions of these receptor subtypes. []
Q2: How does the structure of this compound influence its selectivity towards 5-HT3 receptor subtypes?
A2: Research indicates that even subtle modifications to the this compound scaffold can dramatically alter its selectivity profile for 5-HT3 receptor subtypes. For instance, replacing the chlorine atom with an amino group yields 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline, which demonstrates an 11-fold selectivity for 5-HT3A receptors. Conversely, removing the chlorine atom entirely, resulting in 2-(4-methylpiperazin-1-yl)quinoxaline, shifts the preference towards 5-HT3AB receptors with an 8.3-fold selectivity. [] This highlights the critical role of the chlorine atom and other subtle structural features in dictating subtype selectivity, paving the way for further structure-activity relationship studies.
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